molecular formula C6H9NO2S B1295437 Ethyl 2-isothiocyanatopropanoate CAS No. 39574-16-8

Ethyl 2-isothiocyanatopropanoate

Cat. No. B1295437
CAS RN: 39574-16-8
M. Wt: 159.21 g/mol
InChI Key: ALJGYASQFZQQJX-UHFFFAOYSA-N
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Description

Ethyl 2-isothiocyanatopropanoate is a compound that has not been directly studied in the provided papers. However, related compounds and their synthesis, molecular structures, and chemical properties have been investigated. For instance, ethyl 2-cyano-3-alkoxypent-2-enoates were synthesized and their structures determined, which could provide insights into the behavior of similar ethyl-substituted compounds . Additionally, the synthesis of isothiocyanates from thiocyanates and their potential as intermediates in the creation of surfactants has been reported . The structural analysis of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, including its supramolecular assembly, provides a basis for understanding the interactions and conformations that might be relevant to ethyl 2-isothiocyanatopropanoate . Lastly, the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate has been described, which could offer comparative data on the crystal packing and intermolecular interactions of similar ethyl cyanoacetate derivatives .

Synthesis Analysis

The synthesis of related compounds involves catalytic reactions and isomerization processes. For example, ethyl 2-cyano-3-alkoxypent-2-enoates were synthesized using a ruthenium-catalyzed coupling reaction, which could be analogous to methods for synthesizing ethyl 2-isothiocyanatopropanoate . The isomerization of thiocyanates to isothiocyanates has been described, suggesting a potential pathway for the synthesis of ethyl 2-isothiocyanatopropanoate from similar precursors .

Molecular Structure Analysis

The molecular structure of ethyl 2-isothiocyanatopropanoate can be inferred from related compounds. X-ray crystallography has been used to determine the structure of isomers of ethyl 2-cyano-3-alkoxypent-2-enoates, revealing steric hindrance and distortion in the molecule . Similarly, the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was characterized, showing a three-dimensional supramolecular network stabilized by various noncovalent interactions . These findings could be relevant to the structural analysis of ethyl 2-isothiocyanatopropanoate.

Chemical Reactions Analysis

The reactivity of isothiocyanates with diamines has been explored, leading to the formation of thioureas, which are precursors for further chemical synthesis . This indicates that ethyl 2-isothiocyanatopropanoate could potentially undergo similar reactions, forming derivatives that could be used in various applications, such as the synthesis of surfactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-isothiocyanatopropanoate can be hypothesized based on related compounds. The crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate suggests that similar ethyl-substituted cyanoacetates may exhibit stacking in layers without significant intermolecular interactions . The aggregation behavior of amphiphiles derived from isothiocyanates in water, as studied through sonication and freeze fracture electron microscopy, could also be relevant to the behavior of ethyl 2-isothiocyanatopropanoate in solution .

Scientific Research Applications

1. Surgical Applications

Ethyl 2-cyanoacrylate, a compound closely related to Ethyl 2-isothiocyanatopropanoate, has been studied for its potential use as a tissue adhesive in cardiovascular and thoracic surgery. Kaplan et al. (2004) conducted experimental studies on rats to investigate its histopathological effects when used in this context. The study compared tissues closed with ethyl 2-cyanoacrylate to those closed with conventional sutures. Results indicated no significant histopathological differences, suggesting the compound's potential as an alternative or adjunct in controlling hemorrhage, tissue repair, and in pulmonary air leakage control in various surgeries (Kaplan et al., 2004).

2. Food Technology

In food technology, compounds like 1-methylcyclopropene (1-MCP), which inhibits ethylene perception, have been extensively researched for their effects on fruits and vegetables. Watkins (2006) reviewed the application of 1-MCP, including its commercial adoption in apple industries and potential for other products. This highlights a broader context for the application of similar compounds in food preservation and quality maintenance (Watkins, 2006).

3. Chemical Synthesis

In chemical synthesis, ethyl lactate (ethyl 2-hydroxy-propanoate), a bio-renewable solvent, has been used in pressurized liquid extraction (PLE) processes. Bermejo et al. (2015) explored its application for extracting caffeine and catechins from green tea leaves, demonstrating its suitability and environmental benignity for such applications (Bermejo et al., 2015).

Safety And Hazards

Ethyl 2-isothiocyanatopropanoate is classified as having acute oral toxicity (Category 4), acute dermal toxicity (Category 4), and acute inhalation toxicity (Category 3). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is toxic if inhaled and harmful if swallowed or in contact with skin .

properties

IUPAC Name

ethyl 2-isothiocyanatopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-3-9-6(8)5(2)7-4-10/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJGYASQFZQQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20960177
Record name Ethyl N-(sulfanylidenemethylidene)alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-isothiocyanatopropanoate

CAS RN

39574-16-8
Record name Ethyl 2-isothiocyanatopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039574168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-(sulfanylidenemethylidene)alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39574-16-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Cież, J Kalinowska-Tłuścik - Synthesis, 2012 - thieme-connect.com
… Unlike the dimers derived from isothiocyanatoacetates, 5-imino-2-thioxo-1,3-thiazolidine-4-carboxylic ester 24k, prepared from ethyl 2-isothiocyanatopropanoate (1k) existed exclusively …
Number of citations: 2 www.thieme-connect.com
D Cież, J Kalinowska-Tłuścik… - Australian Journal of …, 2012 - CSIRO Publishing
The article deals with a new synthesis of 2-thioxo-1,3-imidazolidine derivatives, masked 2,3-diaminosuccinic acids. The described procedure leads to the designed products by an …
Number of citations: 2 www.publish.csiro.au

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